molecular formula C25H22N4O5S B2552023 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 442881-26-7

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2552023
CAS No.: 442881-26-7
M. Wt: 490.53
InChI Key: SZCXNOMNBFVNRN-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds containing quinoline linked to other pharmacophoric groups, such as oxadiazoles, have shown promising antimicrobial properties against a variety of microorganisms. For instance, the antimicrobial activity study of quinoline derivatives containing an azole nucleus revealed that some newly synthesized compounds exhibited good to moderate activity against various microorganisms (Özyanik et al., 2012).

Anticancer Activity

Another significant application of compounds with structural similarities to the mentioned compound is in the field of anticancer research. Derivatives of quinoline and oxadiazole have been proposed as novel structures for PI3K inhibitors and anticancer agents, based on bioisostere. These compounds have demonstrated significant antiproliferative activities in vitro against human cancer cell lines, including A549, HCT-116, U-87 MG, and KB, suggesting their potential as anticancer agents (Shao et al., 2014).

Enzyme Inhibition

Compounds featuring the quinoline and oxadiazole scaffolds have also been explored for their enzyme inhibition capabilities, which is a crucial aspect of drug discovery, especially in designing agents against specific diseases by targeting enzymatic pathways. For example, the search for hybrid molecules as diuretic and antihypertensive agents led to the synthesis and characterization of quinazoline derivatives showing promise as enzyme inhibitors (Rahman et al., 2014).

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-33-20-12-8-19(9-13-20)24-27-28-25(34-24)26-23(30)18-10-14-21(15-11-18)35(31,32)29-16-4-6-17-5-2-3-7-22(17)29/h2-3,5,7-15H,4,6,16H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCXNOMNBFVNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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